1-(1-propylpiperidin-4-yl)piperidin-4-ol
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Overview
Description
1-(1-propylpiperidin-4-yl)piperidin-4-ol is a compound belonging to the piperidine family, which is a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .
Preparation Methods
The synthesis of 1-(1-propylpiperidin-4-yl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-propylpiperidine with piperidin-4-ol under specific reaction conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation, cyclization, and amination . Industrial production methods often focus on optimizing yield and purity, utilizing advanced techniques such as continuous flow chemistry and high-throughput screening .
Chemical Reactions Analysis
1-(1-propylpiperidin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
1-(1-propylpiperidin-4-yl)piperidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders and as analgesics.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(1-propylpiperidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to form strong interactions with its targets, influencing their function and activity .
Comparison with Similar Compounds
1-(1-propylpiperidin-4-yl)piperidin-4-ol can be compared with other similar compounds, such as:
1-Piperidin-4-ylpropan-1-ol: This compound has a similar piperidine structure but differs in the length of the alkyl chain.
4-(4-chlorophenyl)piperidin-4-ol: This derivative contains a chlorophenyl group, which imparts different chemical and biological properties.
Piperidine derivatives: Various piperidine derivatives exhibit unique pharmacological activities and are used in different therapeutic applications
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Properties
IUPAC Name |
1-(1-propylpiperidin-4-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-7-14-8-3-12(4-9-14)15-10-5-13(16)6-11-15/h12-13,16H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNPRNJYAOWMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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